molecular formula C₂₄H₃₁F₃O₆S B1159967 Pregnenolone-16-ene Acetate 21-Triflate

Pregnenolone-16-ene Acetate 21-Triflate

Cat. No.: B1159967
M. Wt: 504.56
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnenolone-16-ene Acetate 21-Triflate (CAS 2484719-08-4) is a high-purity synthetic steroid derivative that serves as a critical intermediate in organic synthesis and pharmaceutical development. Its primary research application is in the synthesis and analysis of Abiraterone, a medication used in prostate cancer treatment, where this compound is officially recognized as a related substance or impurity (Abiraterone Related Compound 5) essential for quality control . As an analytical reference standard, it is indispensable for method development, validation, and ensuring quality control in the production of complex steroid-based Active Pharmaceutical Ingredients (APIs) . The molecular formula is C 24 H 31 F 3 O 6 S, and it has a molecular weight of 504.56 g/mol . The compound features a pregnenolone backbone, which is a fundamental building block in steroidogenesis . The specific structural modifications, including the 16-unsaturation and the 21-triflate ester group, make it a versatile precursor for further chemical transformations in medicinal chemistry. Researchers value this compound for developing and validating analytical methods, particularly in support of Abbreviated New Drug Applications (ANDA) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please handle with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C₂₄H₃₁F₃O₆S

Molecular Weight

504.56

Synonyms

(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(2-(((trifluoromethyl)sulfonyl)oxy)acetyl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate

Origin of Product

United States

Synthetic Methodologies for Pregnenolone 16 Ene Acetate 21 Triflate

Precursor Synthesis and Functionalization Pathways

The initial stages of the synthesis focus on modifying the pregnenolone (B344588) backbone to create 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), the direct precursor to the C-21 functionalized intermediate.

The first step in the synthetic sequence is the protection of the 3β-hydroxyl group of pregnenolone as an acetate ester. This is a standard procedure in steroid chemistry that prevents the hydroxyl group from interfering with subsequent reactions. The acetylation is typically achieved by treating pregnenolone with an acetylating agent in the presence of a base.

A common and high-yielding method involves dissolving pregnenolone in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and adding a base, typically pyridine (B92270). The mixture is cooled, and an acetylating agent like acetyl chloride is added dropwise. The reaction proceeds to completion, often at room temperature, to yield 3β-acetoxypregn-5-en-20-one, commonly known as pregnenolone acetate. This reaction is highly efficient, with yields often exceeding 99%.

ReagentBaseSolventTemperatureYield
Acetyl ChloridePyridineDichloromethane0°C to Room Temp.~99.6%

This interactive table summarizes a typical laboratory-scale acetylation of pregnenolone.

The introduction of a double bond between carbons 16 and 17 (the 16-ene moiety) is a critical transformation that converts pregnenolone acetate into 16-dehydropregnenolone acetate (16-DPA). 16-DPA is a crucial intermediate in the industrial synthesis of numerous steroidal drugs, including corticosteroids and sex hormones. researchgate.net

Historically, the most significant route to 16-DPA is the Marker degradation, a process that converts steroidal sapogenins, like diosgenin from yams, into the 16-dehydropregnenolone framework. acs.org Modern industrial syntheses still rely on natural precursors such as diosgenin or solasodine. researchgate.net The synthesis from diosgenin involves a three-step sequence:

Acetolysis: Diosgenin is treated with acetic anhydride (B1165640) at high temperatures (around 200°C), often in a hydrocarbon solvent within a pressure reactor. This step opens the spiroketal side chain to form a furostenol derivative, pseudodiosgenin diacetate.

Oxidation: The furostenol derivative is then oxidized, typically using chromium trioxide (CrO₃) in acetic acid. This step cleaves the side chain.

Hydrolysis and Elimination: The resulting intermediate is hydrolyzed, leading to the elimination of the remaining side chain fragment and the formation of the 16,17-double bond, yielding 16-DPA. researchgate.net

This process establishes the necessary α,β-unsaturated ketone functionality in the D-ring of the steroid, which is present in the final target molecule.

Triflation Reactions at the C-21 Position

The final stage of the synthesis involves introducing the trifluoromethanesulfonyl (triflyl) group at the C-21 position. This requires the prior installation of a hydroxyl group at C-21, which is then converted to the triflate.

A plausible and established chemical pathway to introduce the C-21 hydroxyl group onto the 16-DPA scaffold begins with the halogenation of the C-20 ketone. Specifically, the C-21 position is brominated using reagents like bromine in an appropriate solvent. The resulting 21-bromo intermediate is then subjected to a nucleophilic substitution reaction. Treatment with a source of acetate, such as sodium acetate, displaces the bromide to form 21-acetoxy-16-dehydropregnenolone acetate. Subsequent hydrolysis of this diacetate under basic or acidic conditions selectively removes the 21-acetate group to furnish the key 21-hydroxy-16-dehydropregnenolone acetate precursor. The synthesis of various 16-dehydropregnenolone derivatives functionalized at C-21 has been reported, indicating the viability of this position for chemical modification. nih.gov

With the 21-hydroxy precursor in hand, the triflation can be performed. The choice of reagent is critical for this step.

Trifluoromethanesulfonic Anhydride (Tf₂O): This is the most common and powerful reagent for converting alcohols to triflates. researchgate.net The reaction involves treating the 21-hydroxy steroid with triflic anhydride in an aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base like pyridine or triethylamine. commonorganicchemistry.com The base neutralizes the triflic acid byproduct generated during the reaction. The reaction is typically performed at low temperatures (e.g., 0°C) to control reactivity. The triflate group is an excellent leaving group, making the final product a versatile intermediate for further synthetic transformations.

Comins' Reagent: Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide, is primarily used to synthesize vinyl triflates from ketone enolates or dienolates. wikipedia.orgenamine.netnih.gov It is not the appropriate reagent for the direct conversion of a primary alcohol, such as the one at C-21, to an alkyl triflate. Therefore, for the synthesis of Pregnenolone-16-ene Acetate 21-Triflate from its 21-hydroxy precursor, trifluoromethanesulfonic anhydride is the reagent of choice.

The efficiency of the triflation reaction is highly dependent on the reaction conditions. Key factors include the choice of solvent, base, temperature, and reaction time.

The choice of solvent can significantly impact the yield of esterification and triflation reactions by influencing the solubility of reagents and the stability of intermediates. While specific comparative studies on the C-21 triflation of pregnenolone derivatives are not widely available, data from analogous reactions can illustrate the importance of solvent selection. For instance, the efficiency of the acetylation of a primary alcohol with acetic anhydride shows marked variation with the solvent used.

The table below shows the impact of different solvents on the yield of a representative acetylation reaction of 4-nitrobenzyl alcohol, highlighting how solvent choice can influence reaction outcomes.

SolventReaction Time (h)Yield (%)
Toluene24>99
Ethyl Acetate2493
Acetonitrile4890
Dichloromethane4885
Tetrahydrofuran (THF)2490
Diethyl Ether4875

This interactive table demonstrates the effect of solvent on the yield of the sodium bicarbonate-promoted acetylation of 4-nitrobenzyl alcohol with acetic anhydride at room temperature, serving as a model for the influence of solvent on esterification-type reactions. mdpi.com

For the triflation of alcohols using trifluoromethanesulfonic anhydride, dichloromethane (DCM) is a very common and effective solvent due to its inert nature and ability to dissolve both the steroid substrate and the reagents. commonorganicchemistry.com Pyridine can serve as both the base and the solvent. researchgate.net For substrates with poor solubility in DCM, more polar solvents like tetrahydrofuran (THF) may be employed to achieve a homogeneous reaction mixture and improve yields. nih.gov Careful optimization of the solvent system is crucial for achieving high conversion and minimizing side reactions.

Optimization of Reaction Conditions for Yield and Selectivity

Role of Stoichiometry and Base Selection (e.g., 2,6-Lutidine, Triethylamine, Sterically Hindered Bases)

The formation of the 21-triflate from the corresponding 21-hydroxy precursor is typically achieved by reacting the steroid with a triflating agent, such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), in the presence of a base. The primary role of the base is to deprotonate the 21-hydroxyl group, forming an alkoxide that then reacts with the electrophilic triflating agent. The choice of base and the stoichiometry of the reactants are critical to maximize the yield of the desired product while minimizing side reactions.

Stoichiometry: In a typical triflation reaction, a slight excess of the triflating agent (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting alcohol. The amount of base used is also crucial; generally, a slight excess relative to the triflating agent is employed to effectively scavenge the triflic acid byproduct generated during the reaction. Precise control of stoichiometry is essential to prevent degradation of the starting material or the product and to avoid the formation of unwanted byproducts.

Base Selection: The selection of the base is arguably the most critical parameter in this synthesis. The ideal base should be strong enough to deprotonate the 21-hydroxyl group but not so strong as to cause undesired side reactions, such as elimination or rearrangement of the steroidal backbone. The steric and electronic properties of the base play a significant role in the reaction's success.

2,6-Lutidine: This sterically hindered pyridine derivative is a commonly used base in triflation reactions. Its steric bulk around the nitrogen atom prevents it from acting as a nucleophile and attacking the electrophilic triflating agent or other sensitive sites on the steroid. It is an effective proton scavenger, driving the reaction towards the formation of the triflate.

Triethylamine (Et₃N): While a common and inexpensive base, triethylamine is less sterically hindered than 2,6-lutidine. google.com This can sometimes lead to competitive N-triflation or other side reactions. However, in many cases, it can be used successfully, particularly when the substrate is not overly sensitive. google.com Its basicity is sufficient to promote the desired reaction. google.com

Sterically Hindered Bases: Other sterically hindered, non-nucleophilic bases are also employed to improve selectivity and yield. Examples include diisopropylethylamine (DIPEA or Hünig's base) and proton sponges like 1,8-bis(dimethylamino)naphthalene. The use of bulky bases is particularly important in complex molecules where multiple reactive sites are present, as they can selectively deprotonate the desired hydroxyl group with minimal side reactions. masterorganicchemistry.com The choice of a sterically hindered base can significantly influence the regioselectivity of the reaction when multiple hydroxyl groups are present. masterorganicchemistry.com

The following table summarizes the general characteristics and applications of these bases in the synthesis of steroidal triflates.

BaseStructurepKa of Conjugate AcidKey CharacteristicsTypical Application
2,6-Lutidine 6.7Sterically hindered, non-nucleophilic proton scavenger.General purpose for sensitive substrates to avoid side reactions.
Triethylamine 10.7Common, inexpensive, and moderately strong base. google.comUsed when nucleophilic attack by the base is not a major concern. google.com
Diisopropylethylamine (DIPEA) 10.7Highly sterically hindered, non-nucleophilic base.Preferred for substrates prone to N-alkylation or other side reactions with less hindered amines.

Stereochemical Considerations in Triflate Formation

The formation of the 21-triflate from a 21-hydroxypregnane derivative is a reaction that occurs at a primary hydroxyl group. As such, the reaction itself does not involve the creation of a new stereocenter at the C-21 position, as the two hydrogens on C-21 are diastereotopic. The stereochemistry of the existing chiral centers within the pregnenolone steroid nucleus (C-3, C-8, C-9, C-10, C-13, C-14, and C-17) is retained during the triflation reaction under standard conditions.

However, stereochemical considerations become paramount in preventing undesired side reactions that could alter the stereochemistry of the steroid core. The choice of reaction conditions, particularly the base and temperature, can influence the stereochemical integrity of the molecule. For instance, the use of a strong, non-hindered base could potentially lead to epimerization at adjacent stereocenters if an acidic proton is present. In the case of Pregnenolone-16-ene Acetate, the enolizable proton at C-17 could be a point of concern, although the formation of the 16-ene double bond significantly reduces the likelihood of epimerization at this center.

Careful selection of a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or DIPEA, is crucial to ensure that the reaction proceeds cleanly at the 21-hydroxyl group without affecting the stereochemistry of the rest of the molecule. Low reaction temperatures (typically ranging from -78 °C to 0 °C) are also employed to enhance selectivity and minimize the potential for side reactions that could compromise the stereochemical purity of the final product.

Advancements in Scalable Synthesis

The development of efficient and scalable synthetic routes for key pharmaceutical intermediates like this compound is of significant industrial importance. Both batch and continuous flow synthesis methodologies have been explored to optimize the production of steroidal compounds.

Batch Synthesis Optimization

Batch synthesis remains a prevalent method for the production of fine chemicals and pharmaceuticals. rsc.org Optimization of batch processes for the synthesis of this compound focuses on several key parameters to maximize yield, purity, and safety while minimizing cost and environmental impact.

Key Optimization Parameters in Batch Synthesis:

Solvent Selection: The choice of an appropriate solvent is critical for ensuring the solubility of both the steroidal substrate and the reagents, as well as for facilitating heat transfer and downstream processing. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.

Temperature Control: Precise temperature control is essential to manage the exothermic nature of the triflation reaction and to prevent side reactions. Cryogenic conditions are often required for high selectivity.

Reagent Addition Rate: Slow and controlled addition of the triflating agent and base can help to maintain a consistent reaction temperature and minimize the formation of impurities.

Process Analytical Technology (PAT): The implementation of in-process monitoring techniques (e.g., HPLC, IR spectroscopy) allows for real-time tracking of the reaction progress, ensuring optimal reaction times and preventing over-reaction or incomplete conversion.

A typical optimized batch process would involve the careful execution of these parameters to achieve a high-yielding and reproducible synthesis.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Good solubility for steroid and reagents, inert.
Temperature -20 °C to 0 °CControls exothermicity, minimizes side reactions.
Base 2,6-Lutidine (1.5 eq)Sterically hindered, prevents side reactions.
Triflating Agent Triflic Anhydride (1.2 eq)Ensures complete conversion of the starting alcohol.
Reaction Time 1-2 hoursMonitored by TLC or HPLC for completion.
Work-up Aqueous quench, extractionRemoves excess reagents and byproducts.
Purification Crystallization/ChromatographyTo achieve high purity of the final product.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, offering several advantages over traditional batch processing. nih.gov The application of continuous flow technology to the synthesis of steroidal compounds, including the formation of triflates, has the potential to improve efficiency, safety, and scalability.

Advantages of Continuous Flow Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which is particularly beneficial for highly exothermic or fast reactions.

Improved Safety: The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling hazardous reagents like triflic anhydride.

Increased Reproducibility and Control: Automated systems provide precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to consistent product quality.

Facilitated Scale-up: Scaling up a continuous process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often more straightforward than redesigning large-scale batch reactors.

Integration of In-line Purification: Continuous flow systems can be coupled with in-line purification techniques, such as liquid-liquid extraction or solid-phase scavenging, to streamline the entire process.

A conceptual continuous flow setup for the synthesis of this compound would involve pumping streams of the 21-hydroxy steroid, the triflating agent, and the base into a microreactor or a packed-bed reactor. The reaction mixture would then flow through a temperature-controlled zone for a specific residence time to ensure complete conversion. The product stream could then be directed to an in-line quenching and purification module.

FeatureBatch SynthesisContinuous Flow Synthesis
Scale Grams to KilogramsMilligrams to Kilograms (scalable by time)
Safety Higher risk with large volumes of hazardous reagents.Inherently safer due to small reactor volumes.
Heat Transfer Often inefficient, leading to temperature gradients.Excellent heat transfer, precise temperature control.
Mixing Can be inefficient, leading to local concentration differences.Efficient and rapid mixing.
Process Control Manual or semi-automated.Fully automated with precise control of parameters.
Reproducibility Can vary between batches.High run-to-run consistency.

Chemical Reactivity and Mechanistic Studies of Pregnenolone 16 Ene Acetate 21 Triflate

Nucleophilic Substitution Reactions Involving the Triflate Group

The triflate moiety (-OTf) is one of the best leaving groups in organic synthesis due to the high stability of the resulting trifluoromethanesulfonate (B1224126) anion. This property makes the C-21 position of Pregnenolone-16-ene Acetate (B1210297) 21-Triflate highly electrophilic and susceptible to attack by a diverse range of nucleophiles via an SN2 mechanism.

The formation of new carbon-carbon bonds at the C-21 position is a critical step in the synthesis of many biologically active steroids. The high reactivity of the 21-triflate facilitates its displacement by various carbon-based nucleophiles.

Cyanide Nucleophiles: The reaction with cyanide salts, such as sodium or potassium cyanide, is a well-established method for introducing a one-carbon unit. The displacement of the triflate group by a cyanide ion would yield the corresponding 21-cyano steroid derivative. This nitrile can then serve as a versatile synthetic handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Organocuprates: For the introduction of alkyl or aryl groups, organocuprate reagents (Gilman reagents) are effective. These less basic carbon nucleophiles are ideal for SN2 reactions and minimize side reactions like elimination. The reaction of Pregnenolone-16-ene Acetate 21-Triflate with a lithium dialkylcuprate (R₂CuLi) would lead to the formation of a new C-C bond at C-21, extending the side chain by the 'R' group from the cuprate.

Enolates and Other Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-keto esters, can also act as effective nucleophiles to displace the 21-triflate. This reaction allows for the introduction of more complex functionalized side chains onto the steroid scaffold.

While these reactions are mechanistically sound and expected for a substrate with a primary triflate, specific documented examples and yield data for this compound are not prevalent in the reviewed literature. However, the synthesis of various C21-substituted pregnenolone (B344588) derivatives demonstrates the feasibility of C-C bond formation at this position. nih.govnih.gov

The electrophilic C-21 carbon readily reacts with heteroatom nucleophiles, providing pathways to a variety of functionalized steroids.

Nitrogen Nucleophiles: Azide (B81097) ions (e.g., from sodium azide) are excellent nucleophiles for displacing the triflate, leading to the formation of 21-azido steroids. These azido (B1232118) compounds are valuable intermediates themselves, capable of undergoing reduction to primary amines or participating in cycloaddition reactions to form triazoles. nih.gov The synthesis of 21-amino steroids and their derivatives often proceeds through such an azido intermediate. Direct displacement by amines is also possible, though it can be complicated by the basicity of the amine leading to competing elimination reactions. nih.gov

Oxygen Nucleophiles: Hydrolysis of the 21-triflate under aqueous conditions, often buffered to control pH, yields the corresponding 21-hydroxy steroid, a key structural feature in corticosteroids. google.com The reaction with carboxylate anions (RCOO⁻) provides an alternative route to 21-esters, allowing for the introduction of different ester groups than the one potentially present at C-3. The triflate anion itself is a poor nucleophile, ensuring that these substitution reactions proceed efficiently with external O-nucleophiles. nih.gov

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (RSH) or thiocarboxylates (RCOS⁻), react readily with the 21-triflate to form 21-thioethers and 21-thioesters, respectively. These reactions are typically efficient due to the high nucleophilicity of sulfur (the "alpha effect"). The introduction of sulfur into the steroid side chain is of interest for developing new therapeutic agents and molecular probes. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions at C-21 This table is illustrative of expected reactions based on the known reactivity of steroid sulfonates.

Nucleophile TypeReagent ExampleProduct TypeSynthetic Utility
CarbonKCN21-NitrileIntermediate for acids, amines
Carbon(CH₃)₂CuLi21-Methyl derivativeSide-chain alkylation
NitrogenNaN₃21-AzidePrecursor to 21-amine, triazoles nih.gov
OxygenH₂O / base21-Alcohol (Hydrocortisone type)Bioactive corticosteroids google.com
SulfurPhSH / base21-ThioetherIntroduction of sulfur functionality nih.gov

Transition Metal-Catalyzed Transformations

The triflate group is an excellent participant in various transition metal-catalyzed cross-coupling reactions, most notably those involving palladium. These reactions are powerful tools for creating complex molecular architectures.

Palladium catalysts can insert into the C-OTf bond, initiating a catalytic cycle that allows for the formation of new carbon-carbon bonds under conditions often milder than traditional substitution reactions. The use of triflates in these couplings is well-established and offers advantages in reactivity over corresponding halides. researchgate.netwikipedia.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide or triflate. libretexts.org For this compound, this reaction would occur at the C-21 position. However, the compound is a vinyl triflate analogue at the C16-C17 double bond, which is not the focus here. The reactivity described applies to steroid triflates in general. For a steroid with a triflate at an sp² carbon (an enol triflate), the Suzuki reaction is highly effective. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) complex inserts into the carbon-triflate bond to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the triflate.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The stereochemical outcome of Suzuki couplings on vinyl triflates can be controlled by the choice of palladium catalyst and ligands, allowing for either retention or inversion of the double bond geometry. nih.govd-nb.info

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of (Vinyl) Triflates

nih.govd-nb.infolibretexts.orgyoutube.comyoutube.comnih.gov
ParameterTypical Reagents/ConditionsReference
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂
Organoboron ReagentArylboronic acid, Vinylboronic ester
BaseK₃PO₄, K₂CO₃, Cs₂CO₃
SolventDioxane, Toluene, DMF
TemperatureRoom Temperature to 100 °C

The Heck reaction couples an organic halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Given that this compound contains a reactive triflate and a C16-C17 double bond, it presents intriguing possibilities for both intermolecular and intramolecular Heck-type reactions. While the triflate is at a primary C-21 position (an alkyl triflate), Heck reactions traditionally involve aryl or vinyl halides/triflates. libretexts.org However, related reactions on the steroid scaffold have been demonstrated. For instance, Heck reactions performed on 17-iodo-androst-16-ene derivatives show that palladium-catalyzed coupling at this position of the steroid is feasible. nih.gov

Intermolecular Heck Reaction: An intermolecular Heck reaction would involve coupling the C-21 position with an external alkene. This is less common for alkyl triflates compared to aryl/vinyl triflates but remains a potential pathway under specific catalytic conditions.

Intramolecular Cyclizations: More compelling is the potential for intramolecular cyclization. If a suitable alkene tether were attached to the steroid, for example at C-3, an intramolecular Heck reaction could be triggered by the 21-triflate to form a new macrocyclic ring. Such intramolecular reactions are powerful methods for constructing complex polycyclic systems, including those found in natural products. wikipedia.orgchim.it Palladium-catalyzed cyclizations of trienyl triflates have been shown to be effective for creating new ring systems. acs.org The reaction can be highly regioselective and stereoselective, making it a sophisticated tool in advanced steroid synthesis. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Reductive Deoxygenation Strategies

While specific studies detailing the reductive deoxygenation of this compound are not extensively documented in the reviewed literature, the reactivity of the triflate group suggests that such transformations are chemically feasible. The triflate anion is an exceptional leaving group due to the stabilizing effect of the trifluoromethyl group and resonance delocalization of the negative charge across the three oxygen atoms. wikipedia.org This inherent stability facilitates its displacement in nucleophilic substitution reactions. wikipedia.org

In principle, the 21-triflate group could be removed through reductive processes. One possible strategy involves a two-step sequence: nucleophilic displacement of the triflate by a halide, such as iodide, followed by reductive dehalogenation. Another potential route is direct reductive cleavage of the carbon-oxygen bond of the triflate ester, possibly using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation under forcing conditions. However, the presence of other reducible functional groups within the molecule, such as the C-20 ketone and the C-16 double bond, would necessitate careful selection of reagents and reaction conditions to achieve chemoselectivity.

Other Metal-Mediated Transformations

The triflate group in steroidal systems is a versatile handle for various metal-mediated cross-coupling reactions. nih.govnih.gov Palladium-catalyzed reactions, in particular, have been systematically studied with steroidal triflates. nih.gov For instance, the palladium-catalyzed vinylation of steroidal enol triflates and dienyl triflates using vinyltributylstannane has been successfully demonstrated. nih.gov These reactions can also be performed under a carbon monoxide atmosphere to yield unsaturated ketones, thereby introducing new functionalized side chains to the steroid skeleton. nih.gov

While direct examples involving this compound are not explicitly detailed, its structural similarity to other steroidal triflates suggests its suitability for analogous transformations. The presence of the triflate at the C-21 position makes it a prime candidate for coupling reactions to introduce diverse substituents at this position, further highlighting its utility as a synthetic intermediate. synzeal.comalentris.org Metal triflates themselves can also act as catalysts in various organic transformations, including C-C and C-N bond-forming reactions, although this is distinct from the reactivity of the triflate as a leaving group. researchgate.net

A significant application of metal-mediated transformation of a related steroidal triflate is in the synthesis of Abiraterone (B193195) Acetate. In this process, a 17-enol triflate is coupled with a pyridine-containing borane (B79455) under palladium catalysis. This key step underscores the importance of triflate chemistry in the synthesis of complex steroidal drugs.

Electrophilic Transformations and Rearrangements

Investigations into Carbon Skeleton Rearrangements

The formation of carbocation intermediates is a common theme in steroid chemistry, often leading to complex skeletal rearrangements. The excellent leaving group ability of the triflate anion can facilitate the generation of a primary carbocation at C-21 under certain conditions, although primary carbocations are generally unstable. nih.govnih.gov More likely, rearrangements could be initiated by the participation of neighboring groups or through Wagner-Meerwein shifts if a carbocation were to form at a more stable position, such as C-17 or C-20, under acidic or solvolytic conditions.

For example, the reaction of β-pericyclocamphanone with a triflic anhydride (B1165640)/triflic acid mixture is known to result in a rearranged ditriflate, initiated by the nucleophilic opening of a cyclopropane (B1198618) ring by the triflate. nih.gov While this is not a direct analogue, it illustrates the potential for triflate chemistry to be involved in skeletal rearrangements. In the context of this compound, the double bond at C-16 introduces further possibilities for rearrangements, potentially involving the migration of the C18-methyl group or other parts of the D-ring, particularly if the reaction conditions promote the formation of cationic intermediates.

Oxidation and Reduction Pathways of Associated Functionalities

The functional groups present in this compound, namely the C-20 ketone, the C-16 double bond, and the C-3 acetate, can undergo various oxidation and reduction reactions. The choice of reagents is critical to avoid unintended reactions with the triflate group.

The C-20 ketone can be selectively reduced to the corresponding alcohol. For instance, the reduction of the C-20 carbonyl group in cortisone (B1669442) and hydrocortisone (B1673445) derivatives to the 20β-hydroxy products has been achieved using certain bacterial strains, indicating that stereoselective reduction is possible. nih.gov Chemical reducing agents like sodium borohydride (B1222165) could also be employed, likely under mild conditions to prevent reaction with the triflate.

Conversely, the C-3 hydroxyl group (after hydrolysis of the acetate) can be oxidized to a ketone. The C-16 double bond can be subjected to various reactions, including hydrogenation to a saturated derivative or epoxidation followed by ring-opening to introduce new functionalities. The presence of the triflate at C-21 would need to be considered in all these transformations, as it could be susceptible to nucleophilic attack or elimination under certain reaction conditions.

Hydrolysis of the C-16 Acetate Group

The hydrolysis of the acetate group at C-3 is a standard transformation in steroid chemistry, typically achieved under either acidic or basic conditions to yield the corresponding 3β-hydroxy derivative. For instance, the hydrolysis of 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione is a key step in the synthesis of prednisolone. mdpi.com

In the case of this compound, the choice of hydrolysis conditions is crucial due to the presence of the labile triflate group. Basic conditions, such as using potassium carbonate in methanol, are often employed for the selective hydrolysis of acetate esters in the presence of other sensitive functionalities. However, strong basic conditions could potentially lead to the elimination of the triflate group or other undesired side reactions. Acidic hydrolysis, while also possible, might promote rearrangements or other reactions involving the triflate and the C-16 double bond. The simultaneous hydrolysis and derivatization of pregnenolone sulfate (B86663) with an acylation reagent has been reported, suggesting that under specific conditions, reactions at other parts of the molecule can be achieved without cleaving the sulfate group, which is analogous to the triflate in terms of being a good leaving group. researchgate.net

Mechanistic Insights into Triflate Reactivity in Steroid Systems

The trifluoromethanesulfonate (triflate) group is one of the best leaving groups in organic chemistry, a property that stems from the stability of the resulting triflate anion. wikipedia.orgreddit.com This stability is due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing inductive effect of the trifluoromethyl group. wikipedia.org

In steroid systems, the triflate group's high reactivity makes it an invaluable tool for introducing new functionalities via nucleophilic substitution or for generating intermediates in elimination and rearrangement reactions. nih.govnih.gov The reactivity of steroidal triflates is well-documented in palladium-catalyzed cross-coupling reactions, where the oxidative insertion of a palladium(0) complex into the carbon-oxygen bond of the triflate is a key step. nih.govnih.gov

The stereochemistry of the steroid nucleus can significantly influence the outcome of reactions involving the triflate group. For instance, SN2 reactions at a chiral center bearing a triflate will proceed with inversion of configuration. In some cases, intramolecular reactions can occur, where a nucleophilic group within the steroid molecule displaces the triflate. An example of this is the triflate-mediated intramolecular Schmidt reaction, which involves the initial intramolecular SN2 reaction between an azide and a triflate. nih.gov

The triflate anion itself is a very weak nucleophile, which means that it is less likely to participate in competing nucleophilic addition or substitution reactions. nih.gov This property is advantageous as it minimizes side reactions and often leads to cleaner reaction profiles. The high reactivity and stability of the triflate leaving group make it a powerful tool for the synthesis and modification of complex steroidal molecules. nih.gov

Interactive Data Tables

Role of the Triflate as a Leaving Group in Steroidal Context

The triflate group is one of the most effective leaving groups in organic chemistry due to the extreme stability of the resulting triflate anion (CF₃SO₃⁻). This stability arises from two key electronic features: extensive resonance delocalization of the negative charge across the three oxygen atoms and the potent electron-withdrawing inductive effect of the trifluoromethyl group, which further disperses the negative charge. reddit.com The pKa of its conjugate acid, triflic acid (CF₃SO₃H), is estimated to be around -12, making it a superacid and its anion a very weak base, and therefore an excellent leaving group. nih.gov

In the context of the steroidal framework of this compound, the triflate at the primary C-21 position makes the molecule a potent electrophile. This high reactivity is crucial for the synthesis of various steroid derivatives. The C-21 triflate can be readily displaced by a wide range of nucleophiles in S_N2-type reactions. Although primary alkyl triflates can be highly reactive and sometimes unstable, the neopentyl-like environment of some steroidal structures can offer a degree of stability, allowing them to be used as effective reactants in nucleophilic substitution. nih.gov

The reactivity of steroidal triflates is well-documented in the synthesis of complex steroids, such as the anti-prostate cancer drug abiraterone acetate. In syntheses of abiraterone, a 17-enol triflate of a dehydroepiandrosterone (B1670201) derivative serves as a key intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. clockss.orggoogle.com These reactions demonstrate the utility of the triflate group in forming new carbon-carbon bonds at a sterically hindered position on the steroid nucleus. unistra.fr The triflate's reactivity is comparable to that of iodides in such palladium-catalyzed processes. unistra.fr

The selection of the triflate over other sulfonate esters like tosylates or mesylates is due to its superior leaving group ability. While tosylates are good leaving groups, triflates are generally considered better due to the enhanced stability of the triflate anion, which is a direct result of the strong electron-withdrawing nature of the fluorine atoms. pearson.com This superior reactivity allows for reactions to proceed under milder conditions and often with higher yields.

Table 1: Comparison of Leaving Group Ability

Leaving Group Conjugate Acid pKa of Conjugate Acid Relative Reactivity
Triflate (OTf) Triflic Acid ~ -12 nih.gov Excellent
Tosylate (OTs) p-Toluenesulfonic Acid ~ -2.8 Good
Mesylate (OMs) Methanesulfonic Acid ~ -1.9 Moderate
Iodide (I) Hydroiodic Acid ~ -9.5 nih.gov Good
Bromide (Br) Hydrobromic Acid ~ -9 Moderate
Chloride (Cl) Hydrochloric Acid ~ -7 Fair

This table provides a general comparison of common leaving groups. Actual reactivity can be influenced by solvent and other reaction conditions.

Electronic and Steric Effects on Reaction Pathways

The reaction pathways of this compound are governed by a combination of electronic and steric factors.

Electronic Effects:

The primary electronic effect is the strong electron-withdrawing nature of the triflate group. This effect polarizes the C-O bond, inducing a significant partial positive charge on the C-21 carbon and making it highly electrophilic. This electronic activation is the driving force for nucleophilic substitution reactions. Kinetic studies on related systems have shown that the reactivity of the triflate leaving group is predominantly influenced by this electronic effect, which can override potential counteracting steric effects. nih.gov

The presence of the double bond at C-16 introduces unsaturation into the D-ring, which can influence the reactivity at C-21. This π-system can potentially participate in or influence the transition state of reactions at the adjacent side chain.

Steric Effects:

The steroid nucleus is a large and conformationally rigid structure, which imposes significant steric constraints on approaching nucleophiles. In the case of this compound, the C-21 position is on the side chain attached to the D-ring at C-17. While it is a primary carbon, its accessibility is hindered by the bulk of the steroid skeleton itself.

For an S_N2 reaction to occur, the nucleophile must approach the C-21 carbon from the backside relative to the leaving triflate group. The bulky steroid framework can sterically shield this backside attack, potentially slowing down the reaction rate compared to a simple primary alkyl triflate. nih.gov

The choice of reaction conditions, particularly the base and solvent, is critical in navigating these effects. In the synthesis of related steroidal vinyl triflates for Suzuki couplings, the use of hindered, non-nucleophilic bases is often required to deprotonate the precursor ketone to form the enolate, while avoiding unwanted side reactions. For instance, in the preparation of the abiraterone triflate intermediate, a screen of bases and solvents is often necessary to optimize the yield and minimize byproducts. google.com The use of bulky ligands in palladium-catalyzed cross-coupling reactions is also a strategy to overcome steric hindrance and facilitate the desired transformation. clockss.org

The interplay between the powerful electronic activation by the triflate group and the steric hindrance of the steroid core determines the feasibility and outcome of synthetic transformations involving this compound.

Table 2: Influence of Reaction Parameters on the Synthesis of a Steroidal Triflate Intermediate

Parameter Variation Observation Likely Effect on this compound Reactions
Base Hindered (e.g., 2,6-lutidine) vs. Unhindered (e.g., Triethylamine) Hindered bases can favor triflate formation by minimizing side reactions. googleapis.com Use of a hindered base would likely be necessary to avoid elimination or other side reactions.
Solvent Chlorinated (e.g., Dichloromethane) vs. Ethers (e.g., THF) Chlorinated solvents often provide better solubility and reactivity for triflation reactions. google.com Dichloromethane (B109758) or a similar chlorinated solvent would likely be the solvent of choice.
Catalyst Ligand (for cross-coupling) Bulky phosphine (B1218219) ligands (e.g., XPhos) vs. less bulky ligands (e.g., dppb) Bulky ligands often improve yields in cross-coupling of steroidal triflates. clockss.org For subsequent cross-coupling reactions, a bulky ligand would likely be required to achieve good conversion.

This table is based on data from the synthesis of the analogous abiraterone triflate intermediate and provides an expected trend for the target compound.

Strategic Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Derivatization to Advanced Steroid Scaffolds

The C-21 position of Pregnenolone-16-ene Acetate (B1210297) 21-Triflate is a prime target for introducing new functionalities and extending the carbon chain. Synthetic chemists have utilized this reactivity to create libraries of pregnenolone (B344588) analogues with diverse side chains. For instance, nitrogen-containing heterocycles, which are prevalent in many biologically active compounds, can be readily installed. Studies have shown the successful synthesis of pregnane (B1235032) derivatives bearing triazole or imidazole (B134444) rings at the C-21 position, starting from 16-dehydropregnenolone (B108158) acetate, a closely related precursor. nih.gov In these syntheses, the heterocycle acts as the nucleophile, displacing a leaving group at C-21 to form a new carbon-nitrogen bond. nih.gov This approach has been used to produce compounds evaluated for their antiproliferative effects on various cancer cell lines. nih.gov

Furthermore, this strategy is not limited to nitrogen nucleophiles. Carbon-based nucleophiles can be used to forge new carbon-carbon bonds, enabling the construction of intricate side chains. Methodologies like the modified Julia olefination provide a flexible strategy for attaching structurally diverse side chains to a common steroid intermediate, highlighting a convergent approach to side-chain construction. nih.gov Such reactions are fundamental in creating analogues of natural products like the sea lamprey pheromone, which possess oxidatively modified side chains. nih.gov

Nucleophile TypeExample NucleophileResulting C-21 MoietyReference
Nitrogen Heterocycle1H-1,2,4-Triazole21-(1H-1,2,4-triazol-1-yl) nih.gov
Nitrogen Heterocycle1H-Imidazole21-(1H-imidazol-1-yl) nih.gov
Carbon NucleophileBenzothiazolyl (BT) sulfone anionExtended carbon side chain via olefination nih.gov

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The introduction of fluorine into the steroid skeleton can lead to compounds with potent biological activity. nih.gov The 21-triflate group of Pregnenolone-16-ene Acetate 21-Triflate is a suitable handle for nucleophilic fluorination using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF).

However, direct fluorination is not the only route. Research into the synthesis of cytotoxic pregnenolone derivatives has led to the creation of compounds with a 4-fluorinated benzoic acid ester at the C-21 position. nih.gov In this case, the fluorine atom is part of an incoming nucleophile rather than being directly installed onto the steroid backbone via displacement of the triflate. nih.gov Broader studies on steroid fluorination have extensively investigated electrophilic fluorination of steroid enol esters using N-F reagents, which typically yields mixtures of isomers. nih.gov The choice of fluorinating agent, steroid structure, and reaction conditions significantly influences the stereochemical outcome of the reaction. nih.gov

Fluorination StrategyReagent/MethodPosition of FluorineKey FeatureReference
Nucleophilic SubstitutionFluoride source (e.g., TBAF) on 21-triflateC-21Direct displacement of the triflate group.(General Reactivity)
Esterification with Fluorinated Moiety4-Fluorinated benzoic acidC-21 (via ester linkage)Fluorine is part of the ester side chain. nih.gov
Electrophilic FluorinationN-F reagents (e.g., Selectfluor™) on enol estersVarious (e.g., C-6)Forms α- and β-isomers, ratio is condition-dependent. nih.gov

The high reactivity of the 21-triflate intermediate facilitates the synthesis of a variety of C-21 esters and ethers. These modifications can significantly alter the lipophilicity and pharmacokinetic properties of the parent steroid. The synthesis of esters is achieved through nucleophilic substitution with carboxylate anions. Research has been conducted on the synthesis of pregnenolone derivatives featuring an ester moiety at C-21, which were subsequently evaluated for their cytotoxic effects. nih.gov

Similarly, the formation of ethers can be accomplished by reacting the 21-triflate with an alkoxide or phenoxide nucleophile in a variation of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the oxygen nucleophile displaces the triflate leaving group to form a new C-O-C bond. This allows for the attachment of a wide range of alkyl or aryl groups at the 21-position, further expanding the chemical diversity of accessible pregnenolone analogues.

Derivative TypeNucleophileFunctional Group FormedGeneral Reaction Name
EsterCarboxylate (R-COO⁻)Ester (-O-CO-R)Acylation / Esterification
EtherAlkoxide (R-O⁻)Ether (-O-R)Williamson Ether Synthesis

Role in the Total Synthesis of Natural Products

Beyond derivatization, this compound and related intermediates are valuable building blocks in the total synthesis of complex, naturally occurring steroids. These syntheses often require precise control over stereochemistry and the strategic introduction of functional groups.

The total synthesis of complex steroids is a formidable challenge that showcases the power of modern synthetic chemistry. For example, the total synthesis of (+)-03219A, a rare Δ8,9-pregnene isolated from a marine-derived Streptomyces species, demonstrates a pathway to a structurally unique natural product. nih.gov Such syntheses often involve intricate rearrangement processes and the careful construction of the characteristic four-ring steroid core. nih.gov

Intermediates like this compound are highly valuable in these synthetic endeavors. They represent a pre-formed, functionalized steroid core onto which the characteristic side chain of a target natural product can be built. Nature itself synthesizes the vast array of steroid hormones from pregnenolone, which is derived from cholesterol. wikipedia.orgnih.gov In a similar vein, synthetic chemists can use functionalized pregnenolone derivatives as a common starting point to access a variety of steroidal targets. This biomimetic approach leverages a common intermediate to achieve structural diversity, mirroring the natural pathways where pregnenolone is a precursor to progestogens, androgens, and estrogens. wikipedia.org

This compound is an ideal intermediate for convergent synthetic strategies. nih.gov The steroid core can be considered one major fragment, pre-functionalized with the reactive triflate handle. A second fragment, containing the desired complex side chain, can be synthesized separately. The final key step is the coupling of these two fragments, for example, via a modified Julia olefination or other carbon-carbon bond-forming reactions. nih.gov This approach is exemplified by the industrial Velluz synthesis of estrone, which joins a preformed AB-ring unit with a D-ring unit in a highly efficient, convergent manner. libretexts.org The use of an activated intermediate like the 21-triflate facilitates this crucial coupling step, making it a cornerstone of modern, efficient steroid synthesis.

Precursor in the Synthesis of Pharmaceutical Intermediates

This compound serves as a pivotal, activated intermediate in the synthesis of complex steroidal molecules. Its strategic importance lies in the triflate group, which is an excellent leaving group, facilitating carbon-carbon bond formation and other nucleophilic substitutions at the C-21 position. This reactivity is harnessed for the construction of advanced pharmaceutical intermediates and novel steroid analogues for research.

Synthesis of Abiraterone (B193195) and Related Steroid Derivatives

A primary application of pregnenolone-derived triflates is in the synthesis of Abiraterone, a potent inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, which is crucial for androgen biosynthesis. nih.govresearchgate.net Abiraterone therapy is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. nih.govclockss.org The synthesis of Abiraterone Acetate, the prodrug form, often involves the creation of a vinyl triflate from a pregnenolone-type precursor, such as 3β-acetoxy-17-oxo-androst-5-ene (dehydroepiandrosterone acetate), which is then coupled with a pyridine-containing borane (B79455) derivative. clockss.orgnewdrugapprovals.org

One of the original and widely referenced synthetic routes to Abiraterone Acetate involves the reaction of dehydroepiandrosterone (B1670201) acetate with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form the 17-enol triflate. clockss.orggoogle.com This intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with diethyl(3-pyridyl)borane (B1298667) to introduce the signature pyridine (B92270) ring at the C-17 position, yielding Abiraterone Acetate. newdrugapprovals.orggoogle.com

The efficiency of this key coupling step has been the subject of extensive research to improve yields and reduce costs, particularly for industrial-scale production. clockss.org Various palladium catalysts, bases, and solvent systems have been investigated to optimize the reaction.

CatalystBaseSolventYieldReference
Pd(PPh₃)₂Cl₂Na₂CO₃Not Specified48.7% (total yield) newdrugapprovals.org
Pd(OAc)₂LiOtBu1,4-dioxane21.7% clockss.org
Pd(PPh₃)₄LiOtBu1,4-dioxane32.8% clockss.org
Pd₂(dba)₃ / XphosLiOtBu1,4-dioxane51.9% clockss.org
Pd-NPs@Zn-MOFNot SpecifiedNot SpecifiedHigh (reusable catalyst) researchgate.net

While this route is effective, it has been associated with high production costs due to expensive reagents like triflic anhydride and certain bases such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), which was initially used to minimize by-products. clockss.org Alternative routes, such as those proceeding through a 17-iodo intermediate, have been developed to circumvent the use of triflates, although these can present their own challenges, including slower reaction times and difficult purification. clockss.orgacs.org

Development of Targeted Steroid Analogues for Specific Research Applications

The core structure of pregnenolone and its derivatives, like 16-dehydropregnenolone acetate (16-DPA), provides a versatile scaffold for the development of novel steroid analogues for a wide range of research applications. nih.govwikipedia.org By chemically modifying the steroid nucleus, scientists can create compounds with tailored biological activities, allowing for the investigation of specific cellular pathways and the development of potential new therapeutic agents. scripps.edudrugtargetreview.com

Research in this area focuses on synthesizing derivatives that can act as enzyme inhibitors, receptor modulators, or anti-cancer agents. nih.govnih.gov The introduction of different functional groups at various positions on the steroid skeleton can dramatically alter its biological profile.

For instance, researchers have synthesized derivatives of 16-dehydropregnenolone acetate by introducing heterocyclic rings, such as triazole or imidazole, at the C-21 position. nih.govnih.gov These modifications are designed to create compounds that can interact with specific biological targets. Studies have shown that such derivatives can inhibit cell proliferation in various cancer cell lines, including prostate (PC-3), breast (MCF7), and lung (SK-LU-1) cancer cells. nih.govnih.gov Some of these novel compounds have demonstrated cytotoxic activity and the ability to downregulate genes crucial for the cell cycle, such as cyclin D1 and E1. nih.gov

Another area of focus is the development of steroids as inhibitors for enzymes like 5α-reductase, which is involved in androgen-dependent diseases. nih.gov By synthesizing various ester derivatives at the C-3 position and adding a triazole ring at C-21 of a 16-dehydropregnenolone structure, scientists have explored how these changes affect inhibitory activity against 5α-reductase isoenzymes. nih.gov

The development of new synthetic methodologies, including novel catalytic systems and reaction pathways, continues to expand the possibilities for creating diverse libraries of steroid analogues. drugtargetreview.comumich.edu This allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of more selective and potent molecules for specific research and therapeutic applications. scripps.eduresearchgate.net

Parent Steroid StructureModificationResearch Application / Observed ActivityReference
16-Dehydropregnenolone AcetateTriazole ring at C-21; various ester groups at C-3Inhibition of 5α-reductase; cytotoxic activity on SK-LU-1 lung cancer cells nih.gov
16-Dehydropregnenolone AcetateTriazole or Imidazole ring at C-21Inhibition of cell proliferation in prostate (PC-3) and breast (MCF7) cancer cells nih.gov
DehydroepiandrosteroneAddition of dihydrazone unitAntitumor activity against various cancer cell lines (HepG2, Huh-7, BGC-823, MCF-7) researchgate.net
AndrostanoloneFormation of thiazolo-, pyrido-, pyrano-, and lactam derivativesEvaluation as potential chemotherapeutic anti-tumor agents against Ehrlich ascites carcinoma nih.gov
Glucocorticoid ScaffoldSystematic single substitutions ("Ligand Class Analysis")Engineering compounds with separated anti-inflammatory and adverse metabolic effects scripps.edu

Advanced Spectroscopic and Chromatographic Methodologies for Synthetic Verification

Chromatographic Methods for Purification and Purity Assessment

Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, which is a solvent or a mixture of solvents, pushed through the column under pressure. This method is significantly faster than traditional gravity chromatography and is widely used for the purification of synthetic intermediates like Pregnenolone-16-ene Acetate (B1210297) 21-Triflate.

The choice of the stationary and mobile phases is critical for achieving optimal separation. For steroid derivatives such as the title compound, silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying functional groups. The selection of the mobile phase, or eluent, is guided by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rƒ) of approximately 0.2 to 0.3 for the target compound in TLC is often a good starting point for flash column chromatography. This Rƒ value typically ensures that the compound does not elute too quickly, allowing for effective separation from impurities, nor does it bind too strongly to the stationary phase, which would require excessive amounts of solvent and time for elution.

In the context of purifying intermediates in the synthesis of related compounds like Abiraterone (B193195) Acetate, of which Pregnenolone-16-ene Acetate 21-Triflate is a known impurity, gradients of petroleum ether and ethyl acetate are frequently employed. oup.com A gradient elution, where the polarity of the mobile phase is gradually increased over time, is particularly effective for separating complex mixtures containing compounds with a range of polarities. For instance, the purification might commence with a non-polar solvent mixture to elute non-polar impurities, followed by a gradual increase in the proportion of a more polar solvent to elute the compound of interest and then any more polar byproducts.

A typical procedure for the purification of a crude reaction mixture containing this compound would involve the use of a silica gel column. The crude material is first dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial eluent mixture, and then loaded onto the column. The elution is then carried out with a carefully selected solvent system.

ParameterDescriptionTypical Values/Ranges for Steroid Purification
Stationary Phase The solid adsorbent through which the mobile phase passes.Silica Gel (230-400 mesh)
Mobile Phase The solvent or solvent mixture that carries the sample through the stationary phase.Gradient of Petroleum Ether/Ethyl Acetate (e.g., starting from 100:1 to 20:1) or Dichloromethane/Methanol
Elution Mode The method of passing the mobile phase through the column.Gradient or Isocratic
Sample Loading The method of introducing the sample onto the column.Dry loading (adsorbed onto silica) or wet loading (dissolved in a minimal amount of solvent)
Detection The method used to identify the fractions containing the desired compound.Thin Layer Chromatography (TLC), UV-Vis Spectroscopy

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. It is also instrumental in developing the optimal solvent system for flash column chromatography.

In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, typically a glass, plastic, or aluminum plate. A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separation is quantified by the retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is characteristic of a compound in a specific solvent system and on a particular stationary phase.

For the analysis of this compound and related steroidal compounds, silica gel 60 F254 plates are commonly used. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. As the steroid nucleus is UV-active, spots can be easily detected.

The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for the TLC analysis of pregnenolone (B344588) derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation of the desired compound from starting materials and byproducts. For instance, a mobile phase of ethyl acetate/toluene in a 1:9 ratio has been used in the analysis of related 16-methylene steroids. google.com

ParameterDescriptionTypical Conditions for Steroid Analysis
Stationary Phase The adsorbent layer on the TLC plate.Silica Gel 60 F254
Mobile Phase The solvent system used to develop the plate.Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/Methanol (various ratios)
Visualization The method used to see the separated spots.UV light (254 nm), Iodine vapor, or chemical staining reagents (e.g., potassium permanganate, ceric sulfate)
Retention Factor (Rƒ) A measure of the compound's movement up the plate.Varies with the specific compound and solvent system. A target Rƒ of 0.2-0.3 is often sought for subsequent column chromatography.

By comparing the Rƒ value of the product spot with that of the starting material, the progress of the reaction can be effectively monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate the progression of the reaction. Furthermore, the presence of multiple spots in the product lane can indicate the presence of impurities, necessitating further purification.

Future Research Directions in Pregnenolone 16 Ene Acetate 21 Triflate Chemistry

Exploration of Novel Catalytic Systems for Triflate Reactivity

The triflate group in pregnenolone-16-ene acetate (B1210297) 21-triflate is an excellent leaving group, making the vinylic position susceptible to a variety of transition metal-catalyzed cross-coupling reactions. While palladium-based systems have been traditionally employed, future research will focus on exploring a wider range of catalysts to enhance reaction efficiency, selectivity, and scope.

Recent advancements have shown the efficacy of palladium catalysis for the functionalization of steroidal vinyl triflates. For instance, palladium-catalyzed vinylation using vinyltributylstannane has been systematically studied for various steroidal triflates. nih.gov In the presence of carbon monoxide, this reaction can be adapted for carbonylative vinylation, yielding unsaturated ketones that are valuable precursors for further modifications. nih.gov

Future investigations will likely target the development of novel ligand-catalyst systems. Research into palladium-catalyzed intramolecular alkenylation of vinyl triflates has highlighted the critical role of both the phosphine (B1218219) ligand and the base in determining reaction outcomes. nih.gov As shown in the table below, the choice of base can have a significant effect on the reaction, with lithium tert-butoxide (LiOtBu) proving superior in specific cases. nih.gov

Table 1: Effect of Base on Palladium-Catalyzed Intramolecular Alkenylation of a Vinyl Triflate

Base Superiority
LiOtBu Superior
LiHMDS Less Effective
KHMDS Less Effective
NaHMDS Less Effective
KOtBu Less Effective
NaOtBu Less Effective
Cs₂CO₃ Less Effective

This table illustrates the significant impact of the base on the efficiency of palladium-catalyzed reactions involving vinyl triflates, based on findings from studies on similar steroidal systems. nih.gov

Beyond palladium, catalysts based on other transition metals like nickel, copper, and gold will be explored for new types of transformations. Copper-catalyzed C-H oxidation and reactions involving hydrogen atom transfer (HAT) are emerging as powerful tools for the late-stage functionalization of complex steroid skeletons. nih.gov Applying these systems to pregnenolone-16-ene acetate 21-triflate could enable direct and selective introduction of functional groups at positions previously difficult to access.

Development of Sustainable and Green Synthetic Approaches

The pharmaceutical industry's growing emphasis on green chemistry is steering steroid synthesis away from hazardous reagents and wasteful processes. researchgate.net Traditional steroid modifications often involved stoichiometric use of heavy metals and generated significant toxic waste. researchgate.net Future research on this compound will prioritize the development of more sustainable and environmentally benign synthetic methods.

Key areas of focus will include:

Biocatalysis: The use of whole-cell biocatalysts and isolated enzymes offers a green alternative for steroid modifications. mdpi.com Engineered microorganisms, such as Mycolicbacteria, have shown promise in performing selective transformations on steroid cores, reducing the need for protecting groups and harsh reagents. mdpi.com Future work could involve developing specific enzymes that act on the C-21 triflate or other positions of the pregnenolone (B344588) scaffold.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and fewer by-products compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of various steroid derivatives and represents a promising avenue for reactions involving this compound. researchgate.net

Flow Chemistry: Continuous flow technology offers enhanced safety, efficiency, and scalability for chemical reactions. uva.nl By integrating flow chemistry with other green technologies like photochemistry and biocatalysis, it is possible to streamline the synthesis of complex steroids, minimize waste, and improve process control. uva.nl

Greener Reagents and Solvents: Research will continue to seek replacements for toxic reagents and solvents. This includes the use of atom-economical reactions and exploring the use of water or other green solvents, potentially facilitated by phase-transfer catalysts or specialized reaction conditions. nih.govgoogle.com

Computational Chemistry Approaches to Predict Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern synthetic planning, allowing for the prediction of molecular properties, reaction outcomes, and mechanistic pathways. walshmedicalmedia.com For a complex molecule like this compound, computational methods can provide invaluable insights, saving significant experimental time and resources.

Future applications in this area will include:

Reaction Mechanism Exploration: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model transition states and reaction intermediates. acs.org This allows chemists to understand the factors controlling reactivity and selectivity in catalytic cycles involving the vinyl triflate group. For example, DFT calculations can help predict whether a reaction will proceed via a desired pathway or be plagued by side reactions, as has been demonstrated in predicting the products of steroid chlorination. acs.org

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction between the steroid substrate and various ligand-catalyst complexes, it is possible to predict which catalysts will offer the highest activity and selectivity for a desired transformation.

Predicting Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR) for potential products, aiding in their characterization and identification during synthesis.

Molecular Similarity Analysis: As demonstrated in the field of steroid immunoassays, computational methods can predict the likelihood of a molecule interacting with a biological target based on structural similarity. nih.govresearchgate.net This principle can be extended to predict the reactivity of this compound in various chemical environments.

Table 2: Applications of Computational Chemistry in Steroid Synthesis

Application Area Technique/Method Objective
Reaction Prediction Density Functional Theory (DFT) Predict transformation products and reaction feasibility. acs.org
Mechanism Analysis Quantum Mechanics (QM) Elucidate reaction pathways and transition states. walshmedicalmedia.com
Reactivity Prediction 2D Molecular Similarity Triage compounds for potential cross-reactivity or interaction. researchgate.net

| Systems Biology | Mechanistic Computational Models | Estimate biochemical effects and perturbations in steroidogenesis pathways. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new steroid derivatives and optimize reaction conditions, future research will increasingly integrate automated synthesis and high-throughput experimentation (HTE). This approach allows for a large number of reactions to be performed and analyzed in parallel, dramatically increasing the pace of research.

The synthesis of derivatives from this compound is well-suited for this technology. An automated platform could be programmed to:

Systematically screen a wide array of catalysts, ligands, bases, and solvents for a specific cross-coupling reaction.

Explore a diverse range of coupling partners to rapidly generate a library of novel steroid analogues.

Optimize reaction parameters such as temperature, concentration, and reaction time.

Continuous flow chemistry is particularly amenable to automation. uva.nl An automated flow system could enable the synthesis, purification, and analysis of products in a continuous, streamlined process. The integration of online analytical techniques, such as mass spectrometry or HPLC, would provide real-time data on reaction performance. Furthermore, automated assays, which have been developed for analyzing steroids using immobilized enzymes in flow systems, could be adapted for the rapid screening of biological activity in the newly synthesized compounds. nih.gov

Design of New Synthetic Pathways to Unexplored Steroid Scaffolds

This compound is a gateway to a vast chemical space of novel steroid scaffolds. Its strategic functionalization allows for the construction of complex molecular architectures that are not readily accessible through traditional routes.

Future research will leverage the reactivity of the vinyl triflate to forge new synthetic pathways:

Annulation Reactions: The vinyl triflate can participate in cyclization and annulation reactions to build new rings onto the steroid core. Metallacycle-mediated annulative cross-couplings are a powerful strategy for constructing C/D ring systems and can be envisioned for building novel structures from pregnenolone-derived intermediates. nih.gov

Synthesis of Heterocyclic Steroids: The vinyl triflate can be used as an anchor point to introduce nitrogen, oxygen, or sulfur-containing heterocycles, a class of compounds with diverse biological activities. For example, derivatives of 16-dehydropregnenolone (B108158) have been used to synthesize steroids containing a triazole ring at C-21. nih.gov

Divergent Synthesis: Starting from this common intermediate, divergent synthetic strategies can be employed to generate a wide array of analogues. nih.gov The products of initial reactions, such as the unsaturated ketones from carbonylative vinylation, can serve as starting materials for a cascade of further functionalizations. nih.gov

Biomimetic Cyclizations: Inspired by the biosynthesis of natural steroids, new pathways involving biogenetic-type polyene cyclizations could be designed, potentially initiated by a transformation at the C-21 position. libretexts.org The use of synthetic biomolecular scaffolds could help control the folding and reactivity of complex intermediates in these pathways. nih.gov

By pursuing these future research directions, the chemical community can fully exploit the synthetic potential of this compound, paving the way for the discovery of new materials and pharmacologically active agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pregnenolone-16-ene Acetate 21-Triflate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of structurally related steroids like 16-Dehydropregnenolone Acetate (DPA) involves multistep protocols, including acetylation and triflate group introduction. For example, DPA is synthesized via glycoalkaloid derivatization, with reaction parameters (e.g., temperature, catalyst choice) critically affecting stereochemical outcomes and purity . Researchers should optimize solvent systems (e.g., anhydrous dichloromethane) and monitor intermediates using TLC or HPLC to minimize side reactions. Comparative NMR analysis of intermediates against literature spectra (e.g., δ 5.38 ppm for Δ⁵,¹⁶-diene protons) is essential for validating synthetic pathways .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : High-resolution techniques like HNMR (for structural elucidation of the Δ⁵,¹⁶-diene system), HPLC (for purity assessment), and MS (for molecular ion confirmation) are standard. For example, HNMR should confirm the triflate group’s presence via characteristic downfield shifts (~δ 3.5–4.5 ppm). Discrepancies in retention times or spectral data require cross-validation with authentic standards and recalibration of instruments. If inconsistencies persist, consider alternative ionization methods in MS (e.g., ESI vs. APCI) to rule out adduct formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines under (EC) No. 1272/2008:

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles.
  • Exposure Management : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes.
  • Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at 0, 24, 48, and 72 hours.
  • Analysis : Use HPLC to quantify degradation products (e.g., hydrolysis of the triflate group). Monitor UV absorbance at λ = 240 nm (conjugated diene).
  • Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions. Reference stability studies from analogous steroids (e.g., DPA) to contextualize findings .

Q. What strategies are effective for resolving contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-test the compound in parallel assays (e.g., cell-based vs. cell-free systems) to identify interference factors (e.g., serum proteins).
  • Data Triangulation : Compare results with structurally similar compounds (e.g., 16-Dehydropregnenolone Acetate) to isolate structure-activity relationships.
  • Metadata Documentation : Record batch-to-batch variability in compound purity and solvent residues, as these can skew IC₅₀ values .

Q. How can mechanistic studies on this compound’s metabolic pathways be optimized using isotopic labeling?

  • Methodological Answer :

  • Isotope Selection : Synthesize deuterated or ¹³C-labeled analogs at the 21-triflate position to track metabolic fate via LC-MS/MS.
  • Tracer Experiments : Administer labeled compound to in vitro hepatocyte models and monitor metabolites over time.
  • Data Interpretation : Use software like XCMS Online for peak alignment and metabolite identification, referencing fragmentation patterns in public databases (e.g., HMDB) .

Methodological Frameworks

Q. What frameworks (e.g., FINER, PICOT) are suitable for formulating research questions about this compound’s pharmacokinetic properties?

  • Methodological Answer : Apply the PICOT framework:

  • Population : In vitro hepatic microsomes.
  • Intervention : Exposure to this compound.
  • Comparison : Untreated controls or analogs (e.g., DPA).
  • Outcome : CYP450-mediated metabolism rates.
  • Time : 0–120 minutes.
    This structure ensures feasibility and relevance to drug metabolism research .

Data Presentation Guidelines

Q. How should raw analytical data (e.g., HNMR, HPLC) be formatted to meet journal standards like Pharmaceutical Research?

  • Methodological Answer :

  • HNMR : Report chemical shifts (δ, ppm), multiplicity, and coupling constants (J, Hz). Include integration ratios for proton counts.
  • HPLC : Specify column type (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and retention time.
  • Tables/Figures : Label axes clearly (e.g., “Time (min)” vs. “Absorbance (AU)”) and provide error bars for triplicate measurements. Avoid redundant data in text and figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.